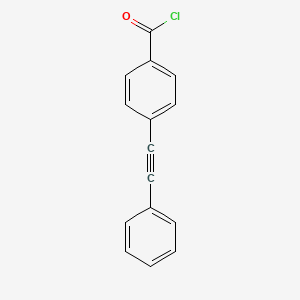
Benzoyl chloride, 4-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 4-(phenylethynyl)-: is an organochlorine compound with the molecular formula C15H9ClO. It consists of a benzene ring substituted with a benzoyl chloride group and a phenylethynyl group. This compound is a colorless to pale yellow liquid with a pungent odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method for synthesizing Benzoyl chloride, 4-(phenylethynyl)- involves the Sonogashira coupling reaction.
Chlorination of Benzyl Alcohol: Another method involves the chlorination of benzyl alcohol to produce benzoyl chloride, which can then be further reacted with phenylacetylene to form the desired compound.
Industrial Production Methods: Industrial production of Benzoyl chloride, 4-(phenylethynyl)- often involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoyl chloride, 4-(phenylethynyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives under specific conditions.
Common Reagents and Conditions:
Major Products:
Substitution Reactions: The major products are substituted benzoyl derivatives, depending on the nucleophile used.
Oxidation Reactions: The major product is typically a benzoic acid derivative.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzoyl chloride, 4-(phenylethynyl)- is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: The compound has been studied for its potential use in developing novel antimicrobial agents due to its ability to inhibit bacterial growth.
Industry:
Mechanism of Action
The mechanism of action of Benzoyl chloride, 4-(phenylethynyl)- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the phenylethynyl group, making it less versatile in certain synthetic applications.
4-Phenylbenzyl Chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, leading to different reactivity and applications.
2,4-Dichlorobenzoyl Chloride: Contains additional chlorine atoms, which can influence its reactivity and use in different chemical processes.
Uniqueness: Benzoyl chloride, 4-(phenylethynyl)- is unique due to the presence of both the benzoyl chloride and phenylethynyl groups, providing a combination of reactivity and structural features that are valuable in various synthetic applications .
Properties
CAS No. |
25851-08-5 |
|---|---|
Molecular Formula |
C15H9ClO |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
4-(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |
InChI Key |
NKCNPEOJYAQBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


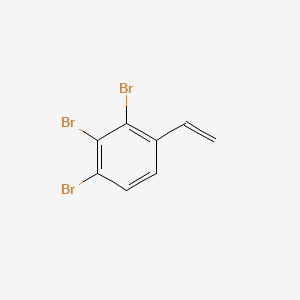
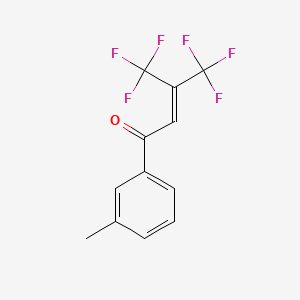
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
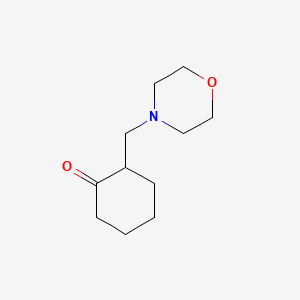
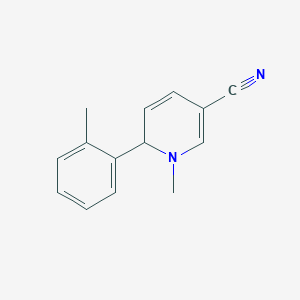
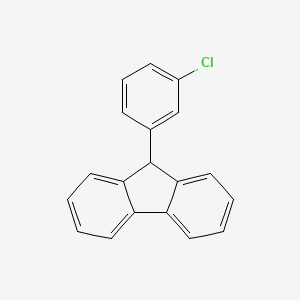
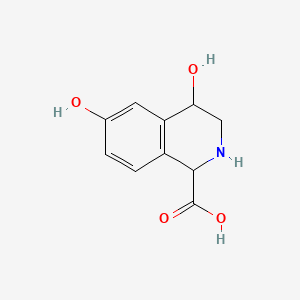
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
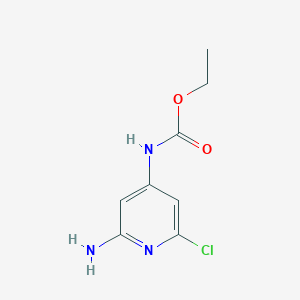

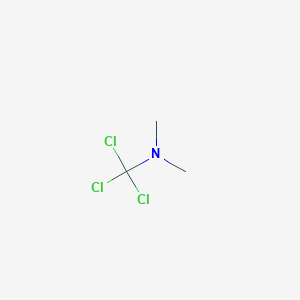
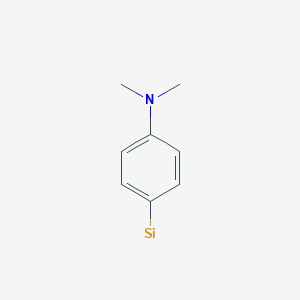
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
